molecular formula C14H15ClN4S B13375131 3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375131
M. Wt: 306.8 g/mol
InChI Key: YAAVVFMOFBRLGY-UHFFFAOYSA-N
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Description

3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core. The molecule is substituted at the 3-position with a butyl group and at the 6-position with a 4-chlorobenzyl moiety. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity from the butyl chain and electronic modulation via the electron-withdrawing chlorine atom on the benzyl group. Such derivatives are typically synthesized via cyclization reactions involving 4-amino-5-mercapto-1,2,4-triazoles or oxidative cyclization of hydrazones, as seen in related compounds .

Properties

Molecular Formula

C14H15ClN4S

Molecular Weight

306.8 g/mol

IUPAC Name

3-butyl-6-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15ClN4S/c1-2-3-4-12-16-17-14-19(12)18-13(20-14)9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

YAAVVFMOFBRLGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multistep process. One common method involves the reaction of 4-chlorobenzyl chloride with 3-butyl-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolothiadiazole derivatives are heavily influenced by substituents at the 3- and 6-positions. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physicochemical Properties

  • Adamantane vs. Butyl Groups: Adamantane-substituted derivatives (e.g., 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole) exhibit enhanced rigidity and bulkiness, leading to distinct crystal packing dominated by C–H···π and halogen bonding interactions .
  • Aromatic vs. Aliphatic Substituents :
    Phenyl or chlorobenzyl groups (e.g., 3-(4-chlorophenyl)-6-(3,4-dimethoxybenzyl)-triazolo-thiadiazole) introduce π-π stacking capabilities and electronic effects, which are critical for receptor binding. The 4-chlorobenzyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, similar to derivatives showing antiproliferative activity against cancer cells .

Key Research Findings

  • Structural Insights : Substituents like adamantane significantly alter Hirshfeld surface interactions (e.g., 12% C–H···π contacts in adamantane derivatives vs. 8% in phenyl analogs) .
  • Pharmacological Optimization : Bulky substituents (e.g., adamantane) improve enzyme inhibition but reduce solubility, whereas alkyl chains (butyl, pentadecyl) enhance bioavailability without compromising activity .
  • Activity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) at the benzyl position correlate with increased antimicrobial and anticancer potency .

Biological Activity

3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of triazolo-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of this compound is C13H13ClN4SC_{13}H_{13}ClN_4S. The presence of the triazole and thiadiazole rings contributes to its biological activity by enhancing lipophilicity and facilitating membrane penetration.

Antibacterial Activity

Research indicates that triazolo-thiadiazole derivatives exhibit significant antibacterial properties. A study demonstrated that various derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3-Butyl-6-(4-chlorobenzyl)P. aeruginosa8 µg/mL

Antifungal Activity

The antifungal efficacy of this compound has also been explored. Triazolo-thiadiazoles have been shown to inhibit the growth of various fungi strains, including Candida species. The antifungal mechanism may involve interference with ergosterol biosynthesis.

  • Case Study : A recent study reported that a derivative with a similar structure exhibited an MIC of 1 µg/mL against azole-resistant Candida albicans isolates .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo-thiadiazoles has been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Anticancer Activity

Triazolo-thiadiazoles have shown promise as anticancer agents. A review highlighted that certain derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Research Findings : In vitro tests indicated that 3-butyl-6-(4-chlorobenzyl) exhibited IC50 values ranging from 10 to 25 µM against several cancer cell lines .

The biological activities of triazolo-thiadiazoles are primarily attributed to their interaction with specific biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes such as urease and topoisomerases.
  • Membrane Interaction : The lipophilic nature aids in penetrating cellular membranes and interacting with intracellular targets.

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